molecular formula C6H10N2S B3308100 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine CAS No. 936940-69-1

1-(4-Ethyl-1,3-thiazol-2-yl)methanamine

Cat. No. B3308100
CAS RN: 936940-69-1
M. Wt: 142.22 g/mol
InChI Key: SQRZCRXLKZMSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Ethyl-1,3-thiazol-2-yl)methanamine” is a chemical compound with the empirical formula C6H12Cl2N2S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of “1-(4-Ethyl-1,3-thiazol-2-yl)methanamine” is 215.14 . The SMILES string representation of the molecule is NCC1=NC(CC)=CS1.[H]Cl.[H]Cl .


Physical And Chemical Properties Analysis

“1-(4-Ethyl-1,3-thiazol-2-yl)methanamine” is a solid substance . It has a molecular weight of 215.14 . The SMILES string representation of the molecule is NCC1=NC(CC)=CS1.[H]Cl.[H]Cl .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including “1-(4-Ethyl-1,3-thiazol-2-yl)methanamine”, have been found to exhibit significant antimicrobial activity . For instance, some newly synthesized thiazolyl-1,2,3-triazolyl derivatives were screened for in vitro antibacterial activity against a Gram-negative strain, Escherichia coli, and a Gram-positive strain, Staphylococcus albus. They also showed antifungal activity against Candida albicans, Aspergillus niger, Rhodotorula glutinis, and Penicillium chrysogenum .

Antitubercular Activity

Thiazole and its derivatives have been reported to possess antitubercular properties . This makes “1-(4-Ethyl-1,3-thiazol-2-yl)methanamine” a potential candidate for the development of new antitubercular drugs.

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral properties . This suggests that “1-(4-Ethyl-1,3-thiazol-2-yl)methanamine” could potentially be used in the development of new antiviral drugs.

Anti-Inflammatory Activity

Thiazole compounds have been reported to possess anti-inflammatory properties . This indicates that “1-(4-Ethyl-1,3-thiazol-2-yl)methanamine” could potentially be used in the treatment of inflammatory conditions.

CNS-Active Agents

Thiazole derivatives have been found to act as CNS-active agents . This suggests that “1-(4-Ethyl-1,3-thiazol-2-yl)methanamine” could potentially be used in the development of drugs for the treatment of central nervous system disorders.

Anticancer Activity

Thiazole derivatives have been found to exhibit anticancer activity . A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity against various cancer cell lines . This suggests that “1-(4-Ethyl-1,3-thiazol-2-yl)methanamine” could potentially be used in the development of new anticancer drugs.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and its hazard statement is H302 . This means it is harmful if swallowed.

Future Directions

Thiazole derivatives, including “1-(4-Ethyl-1,3-thiazol-2-yl)methanamine”, are of great interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new thiazole derivatives and the exploration of their biological activities.

properties

IUPAC Name

(4-ethyl-1,3-thiazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-2-5-4-9-6(3-7)8-5/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRZCRXLKZMSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethyl-1,3-thiazol-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 2
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 3
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 4
Reactant of Route 4
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 5
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 6
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.